molecular formula C11H8FN3O7S B150130 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-((4-methoxy-3-nitrophenyl)sulfonyl)- CAS No. 128887-33-2

2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-((4-methoxy-3-nitrophenyl)sulfonyl)-

Cat. No. B150130
M. Wt: 345.26 g/mol
InChI Key: MFQHTDDBOOLAMD-UHFFFAOYSA-N
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Description

The compound appears to be a derivative of pyrimidinedione, which is a type of heterocyclic compound. The “2,4(1H,3H)” notation indicates the positions of the hydrogen atoms in the pyrimidine ring. The “5-fluoro” indicates the presence of a fluorine atom at the 5th position of the ring. The “1-((4-methoxy-3-nitrophenyl)sulfonyl)-” part indicates a sulfonyl group attached to the 1st position of the ring, which is further substituted with a 4-methoxy-3-nitrophenyl group.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the fluorine atom, and the attachment of the sulfonyl group and its substituents. The exact methods would depend on the specific reagents and conditions used.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrimidine ring, the fluorine atom, and the sulfonyl group with its substituents. These groups would likely influence the compound’s reactivity and properties.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing fluorine atom and the electron-donating methoxy group. The nitro group could potentially undergo reduction reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the various substituent groups. For example, the fluorine atom might increase its stability, while the sulfonyl group could influence its solubility.


Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activity. It could also involve investigating its interactions with various biological targets and assessing its potential as a therapeutic agent.


Please note that this is a general analysis based on the structure of the compound, and the actual properties and behavior of the compound could vary. For more accurate and specific information, further research and experimentation would be needed.


properties

IUPAC Name

5-fluoro-1-(4-methoxy-3-nitrophenyl)sulfonylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3O7S/c1-22-9-3-2-6(4-8(9)15(18)19)23(20,21)14-5-7(12)10(16)13-11(14)17/h2-5H,1H3,(H,13,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQHTDDBOOLAMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2C=C(C(=O)NC2=O)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90155997
Record name 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-((4-methoxy-3-nitrophenyl)sulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90155997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-((4-methoxy-3-nitrophenyl)sulfonyl)-

CAS RN

128887-33-2
Record name 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-((4-methoxy-3-nitrophenyl)sulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128887332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-((4-methoxy-3-nitrophenyl)sulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90155997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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